molecular formula C14H19N3O3S B2866828 2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2309781-41-5

2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No. B2866828
CAS RN: 2309781-41-5
M. Wt: 309.38
InChI Key: RQPZESVSMBQHQL-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups and structural elements, including a thiophene ring, a tetrahydropyran ring, an imidazolidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The thiophene ring is a five-membered ring with one sulfur atom . The imidazolidine ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Heterocyclic Synthesis and Applications

This compound is part of research focusing on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Studies have explored its use as a precursor or intermediate in synthesizing diverse heterocyclic structures with potential biological activities. For instance, research on thiophene derivatives, including compounds structurally related to the specified chemical, highlights the versatility of these systems in synthesizing complex molecules with potential antimicrobial and antifungal properties. The reactivity of related compounds toward various nucleophiles has been investigated, demonstrating their utility in constructing pyrazole, isoxazole, and pyrimidine derivatives, among others, with applications ranging from drug discovery to material science (Mohareb et al., 2004; Vasylyev et al., 1999).

Medicinal Chemistry Strategies

In medicinal chemistry, derivatives of imidazo[1,2-a]pyrimidine, which share a similar scaffold with the specified compound, have been explored for their therapeutic potential. These studies include efforts to optimize the pharmacokinetic properties of compounds, such as improving stability against metabolic enzymes like aldehyde oxidase (AO). This research is particularly relevant in the context of designing more effective drug candidates with improved bioavailability and reduced side effects (Linton et al., 2011).

Carbon−Sulfur Bond Formation

The compound is also of interest in organic synthesis, especially in the context of carbon−sulfur bond formation. Studies have demonstrated its application in palladium-catalyzed cross-coupling reactions, a key method in the synthesis of pharmaceuticals and agrochemicals. Such research contributes to the development of more efficient and selective synthetic methodologies, potentially reducing the environmental impact of chemical manufacturing (Norris & Leeman, 2008).

Antimicrobial and Antioxidant Activities

Compounds structurally related to "2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide" have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies aim to discover new drugs that can combat resistant microbial strains and oxidative stress-related diseases. The synthesis of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives and their evaluation against various microbial strains and in antioxidant assays are examples of such research endeavors (Rani et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-oxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-12-15-4-5-17(12)13(19)16-10-14(2-6-20-7-3-14)11-1-8-21-9-11/h1,8-9H,2-7,10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPZESVSMBQHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)N2CCNC2=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide

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